Product packaging for Jaligonic acid(Cat. No.:CAS No. 51776-39-7)

Jaligonic acid

Cat. No.: B1200399
CAS No.: 51776-39-7
M. Wt: 518.7 g/mol
InChI Key: OWODMVTTWPVWQA-COFJZONBSA-N
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Description

Context within Triterpenoid (B12794562) Saponins (B1172615)

Jaligonic acid is classified as a pentacyclic triterpene, a complex category of naturally occurring compounds derived from the cyclization of squalene (B77637). fishersci.cawikipedia.org In plants, triterpenoids frequently exist in glycosylated forms known as triterpenoid saponins. wikipedia.org Saponins are amphipathic molecules composed of a hydrophobic triterpenoid aglycone, often referred to as sapogenin, and one or more hydrophilic sugar moieties. wikipedia.org this compound serves as an aglycone within this class, specifically belonging to the oleanane (B1240867) type of triterpenoids, which are among the most frequently studied pentacyclic triterpenoids. fishersci.cawikipedia.orgnih.govnih.gov

Many triterpenoid saponins, including those found alongside or derived from this compound, are characterized by their oleanane skeletons. For instance, Phytolacacinoside A is a novel triterpenoid saponin (B1150181) whose structure is elucidated as a derivative of this compound, specifically 3-O-beta-[(beta-D-glucopyranosyl-(1→4)-O-beta-D-xylopyranosyl)]-11beta-methoxy-jaligonic acid 30-methyl ester 28-O-beta-D-glucopyranoside. chem960.com Other related triterpenoids and saponins found in the same plant genus as this compound include esculentoside H, esculentoside B, and various phytolaccasaponins. nih.govrsc.orgresearchgate.net

Natural Occurrence and Botanical Sources

This compound is a natural product primarily found in plants belonging to the genus Phytolacca, which is part of the Phytolaccaceae family. nih.govrsc.org Specifically, it has been reported in Phytolacca acinosa and Phytolacca americana. nih.govnih.govrsc.orgguidetopharmacology.org Phytolacca acinosa is an herbaceous plant common in Korea, where it is locally known as "jaligong". fishersci.ca

The compound has been identified in various parts of these plants. In Phytolacca acinosa, this compound has been isolated from both the roots and berries. nih.govrsc.org Similarly, in Phytolacca americana, it is present in the plant, including the berries. guidetopharmacology.org The presence of this compound, alongside other triterpenes and saponins, contributes to the phytochemical profile of these species.

Historical Perspective of Isolation and Characterization

The initial discovery and characterization of this compound trace back to research conducted on Phytolacca esculenta (synonymous with Phytolacca acinosa) in the early 1970s. A new triterpene acid, later proposed to be named this compound, was reported from the roots of this plant in 1971. fishersci.ca

Early characterization efforts determined its molecular formula as CHO, indicating the presence of three hydroxyl groups, two carboxyl groups, and a double bond, consistent with a pentacyclic triterpene structure. fishersci.ca Spectroscopic analyses played a crucial role in its structural elucidation. Initial studies utilized UV absorption spectra, which provided evidence for a trisubstituted double bond, and IR spectra, which confirmed the presence of prominent hydroxyl and carboxyl peaks. fishersci.ca

Further detailed structural work involved the preparation and analysis of derivatives, such as the dimethyl ester and triacetate of this compound, with their respective melting points and optical rotation values contributing to the understanding of its chemical properties. fishersci.ca In more recent research, advanced spectroscopic techniques, including Mass Spectrometry (MS) and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, have been extensively employed for the comprehensive structural elucidation of this compound and its related triterpenoids and saponins. nih.govchem960.comrsc.orgresearchgate.netnih.gov These modern techniques provide detailed insights into the connectivity and stereochemistry of complex natural products like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O7 B1200399 Jaligonic acid CAS No. 51776-39-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51776-39-7

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid

InChI

InChI=1S/C30H46O7/c1-25(23(34)35)10-12-30(24(36)37)13-11-28(4)17(18(30)14-25)6-7-21-26(2)15-19(32)22(33)27(3,16-31)20(26)8-9-29(21,28)5/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,25-,26-,27-,28+,29+,30-/m0/s1

InChI Key

OWODMVTTWPVWQA-COFJZONBSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O

Synonyms

jaligonic acid

Origin of Product

United States

Isolation, Elucidation, and Analytical Characterization

Extraction and Purification Methodologies

The primary source for the isolation of jaligonic acid has been the roots of Phytolacca acinosa. researchgate.netkoreascience.krtandfonline.com Research indicates that this compound is often isolated alongside other triterpenoids and saponins (B1172615) from these plant materials. researchgate.netkoreascience.krresearchgate.nettandfonline.com A common initial step in its extraction involves the use of alcoholic solvents. For instance, this compound has been successfully isolated from a 75% ethanol (B145695) extract of Phytolacca acinosa root. tandfonline.com Another approach mentioned the use of defatted berries of Phytolacca acinosa for isolation purposes. researchgate.netkoreascience.kr

While specific, highly detailed purification protocols exclusively for this compound are not extensively documented in general scientific literature, the principles applied to similar natural products, particularly triterpenoids and saponins, are broadly applicable. These typically involve:

Solvent Extraction: Initial extraction of the plant material (e.g., roots, berries) with organic solvents such as ethanol or methanol (B129727) to dissolve the target compounds. This often involves homogenization of the plant tissue with the solvent.

Concentration and Partitioning: The crude extract is then concentrated, and further purification may involve liquid-liquid extraction (partitioning) between immiscible solvents to separate compounds based on their polarity.

Precipitation: Compounds like triterpenoids, especially their glycosidic forms (saponins), can often be precipitated from aqueous or alcoholic solutions by adjusting pH or adding specific salts or non-solvents (e.g., ethanol, sodium acetate). researchgate.netmdpi.comgoogle.com

Chromatographic Separation: Subsequent purification steps heavily rely on various chromatographic techniques to separate the target compound from co-existing impurities. These can include column chromatography (e.g., silica (B1680970) gel, reversed-phase), ion-exchange chromatography, and gel permeation chromatography, which separate compounds based on polarity, charge, or size, respectively. researchgate.netgoogle.com

Spectroscopic and Spectrometric Elucidation Techniques

The precise structural determination of this compound is achieved through a combination of powerful spectroscopic and spectrometric techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complete carbon-hydrogen framework and connectivity of complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. researchgate.netkoreascience.krnih.govfrontiersin.org

1D NMR (¹H NMR and ¹³C NMR): These provide information on the number and types of hydrogen and carbon atoms, respectively, and their chemical environments. Chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra are crucial for identifying proton types (e.g., methyl, methylene, methine, hydroxyl) and their spatial relationships. ¹³C NMR provides the carbon skeleton, including quaternary carbons, and is particularly useful for identifying different carbon functionalities (e.g., sp³ aliphatic, sp² olefinic, carbonyl).

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish correlations between nuclei, providing critical information about connectivity and spatial proximity.

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin couplings, indicating adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly bonded carbons (¹JCH correlations), helping to assign CH, CH2, and CH3 groups.

Heteronuclear Multiple Bond Correlation (HMBC): Provides long-range proton-carbon correlations (²JCH and ³JCH), which are vital for establishing connectivity across quaternary carbons and ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): Indicates spatial proximity between protons, aiding in the determination of stereochemistry.

These NMR techniques collectively allow for the assignment of every proton and carbon in the molecule, confirming the pentacyclic triterpenoid (B12794562) skeleton and the positions of functional groups such as hydroxyls and carboxyls. nih.govfrontiersin.org

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing characteristic fragmentation patterns that aid in structural confirmation. researchgate.netkoreascience.krnih.govfrontiersin.org

Molecular Weight Determination: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to obtain the molecular ion, confirming the molecular weight of 518.7 g/mol for C30H46O7. awi.de

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides diagnostic fragment ions. These fragments result from specific bond cleavages within the molecule, offering clues about its substructures. For carboxylic acids, common fragmentation pathways include the loss of hydroxyl (M-17) or carboxyl (M-45) groups. libretexts.org The triterpenoid skeleton of this compound exhibits characteristic fragmentation patterns that are indicative of its oleanane (B1240867) type structure and the positions of its functional groups. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. researchgate.netkoreascience.krnih.govfrontiersin.org

Hydroxyl Groups: The presence of hydroxyl (-OH) groups in this compound is typically indicated by a prominent, broad absorption band around 3450 cm⁻¹. koreascience.kr

Carboxyl Groups: The carboxylic acid (-COOH) functionalities are characterized by a strong carbonyl (C=O) stretching absorption around 1695 cm⁻¹. koreascience.krhmdb.caresearchgate.net Additionally, the broad O-H stretch of the carboxylic acid typically appears in the region of 2500-3300 cm⁻¹. hmdb.caresearchgate.net

Double Bond: Bands observed in the 800-840 cm⁻¹ region are indicative of a trisubstituted double bond within the triterpenoid skeleton. koreascience.kr

Table 1: Key Infrared Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)DescriptionSource
O-H (Hydroxyl)~3450Broad, strong stretch koreascience.kr
C=O (Carboxyl)~1695Strong stretch koreascience.kr
C=C (Trisubstituted)800-840Out-of-plane bending koreascience.kr

Advanced Chromatographic Analysis and Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound in complex mixtures.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), including its tandem variant (HPLC-MS/MS), is a powerful and sensitive analytical method for the analysis of this compound and its related compounds. researchgate.netlibretexts.orgresearchgate.netpharmanueva.commdpi.comjapsonline.com This hyphenated technique combines the high separation efficiency of HPLC with the molecular identification and quantification capabilities of MS. pharmanueva.com

Key aspects of HPLC-MS analysis for this compound:

Separation: HPLC separates compounds based on their physicochemical properties, such as polarity, by passing them through a stationary phase (e.g., C18 reversed-phase column) with a mobile phase (solvent system). pharmanueva.com For triterpenoids and saponins, C18 columns are commonly used. researchgate.net

Mobile Phase: Typical mobile phases consist of mixtures of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with the addition of acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, especially for acidic compounds like this compound. fortunejournals.comresearchgate.netjapsonline.com

Detection: After chromatographic separation, the compounds enter the mass spectrometer, where they are ionized (commonly via Electrospray Ionization, ESI) and detected based on their mass-to-charge ratio (m/z). pharmanueva.com Both positive and negative ionization modes can be employed depending on the compound's structure and desired fragmentation. fortunejournals.comresearchgate.net

Quantification: HPLC-MS/MS is particularly valuable for quantitative analysis due to its high sensitivity, selectivity, and reproducibility. pharmanueva.com It allows for the precise determination of this compound concentrations in various samples, including plant extracts and biological matrices. researchgate.netresearchgate.net

For example, a method developed for the quantification of esculentoside A, a saponin (B1150181) derived from this compound, utilized a Diamonsil C18 column with a mobile phase of methanol-water containing 0.1% acetic acid, and detection via electrospray negative ionization in selected ion monitoring (SIM) mode. researchgate.net While specific parameters for this compound itself may vary, this illustrates the typical setup and conditions for analyzing related triterpenoid acids.

Biosynthesis and Biotransformation

Proposed Biosynthetic Pathways of the Oleanane (B1240867) Skeleton

The foundational steps for oleanane pentacyclic triterpenoids begin within the mevalonate (B85504) (MVA) pathway, located in the cytoplasm of plant cells. sigmaaldrich.comfishersci.ca This pathway generates isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then condensed by farnesyl phosphate (B84403) synthase (ERG20) to form farnesyl diphosphate (FPP). sigmaaldrich.com Two molecules of FPP are subsequently joined by squalene (B77637) synthase (ERG9) to produce squalene. sigmaaldrich.com

Squalene (C30) undergoes epoxidation by squalene epoxidase (ERG1) to yield 2,3-oxidosqualene (B107256). sigmaaldrich.comfishersci.ca This epoxide serves as a common precursor for various triterpene skeletons. The pivotal step in the formation of the oleanane scaffold is the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). sigmaaldrich.comfishersci.cafishersci.cawikipedia.org In the case of oleanane-type triterpenoids, β-amyrin synthase (OeBAS) is a key OSC that converts 2,3-oxidosqualene into β-amyrin. fishersci.cawikipedia.orgwikidata.org β-amyrin is recognized as the direct precursor for the oleanane skeleton. fishersci.cafishersci.cawikipedia.orgwikidata.org

Enzymatic Conversions and Key Intermediates

Following the formation of the core β-amyrin skeleton, further structural diversification of oleanane-type triterpenoids occurs through a series of enzymatic modifications, primarily mediated by cytochrome P450 monooxygenases (P450s). sigmaaldrich.comfishersci.cafishersci.cawikipedia.orgwikidata.org These enzymes are crucial for introducing functional groups, such as hydroxyl and carboxyl groups, onto the triterpene scaffolds. fishersci.ca The CYP716 family of cytochrome P450s is a major contributor to the oxidation and diversification of triterpenoid (B12794562) skeletons in plants. fishersci.cawikipedia.org

A common modification is the C-28 oxidation of β-amyrin, which is catalyzed by P450 enzymes belonging to the CYP716A subfamily, leading to the formation of oleanolic acid. wikipedia.orgwikidata.org Oleanolic acid itself serves as a precursor for numerous other bioactive triterpenoids. wikidata.org Further hydroxylation steps can occur; for instance, CYP716C67 from Olea europaea and CYP716C11 from Centella asiatica are known to mediate 2α-oxidation of oleanane-type triterpene scaffolds, converting oleanolic acid into maslinic acid. wikipedia.org

Jaligonic acid, with its (2β,3β,4α,20β)-2,3,23-trihydroxy-olean-12-ene-28,29-dioic acid structure, represents a highly oxidized derivative of the oleanane skeleton. wikipedia.org This implies multiple hydroxylation events at positions C-2, C-3, and C-23, and carboxylation at C-28 and C-29. While the general involvement of P450s in such oxidative modifications is well-established, the precise enzymatic cascade leading directly to all the specific modifications observed in this compound from a simpler oleanane precursor like β-amyrin or oleanolic acid is not fully elucidated in the current literature. This compound is known to act as an aglycone, forming the basis for various triterpenoid saponins (B1172615), such as the esculentosides, and can be esterified to yield compounds like phytolaccagenin (B1677769) (its 30-methyl ester). phytomolecules.comfishersci.senih.gov

Biotransformation Studies

Biotransformation studies offer an alternative to traditional plant extraction for obtaining valuable triterpenoids. Microbial synthesis, particularly using engineered microorganisms, has gained significant attention in recent years. sigmaaldrich.com For example, the yeast Saccharomyces cerevisiae has been successfully engineered to produce oleanolic acid by introducing plant-derived β-amyrin synthase and CYP716A enzymes. wikidata.org This approach leverages the native mevalonate pathway in yeast to produce 2,3-oxidosqualene, which is then channeled towards triterpenoid synthesis through the introduced plant genes. wikidata.org

While the broader field of oleanane triterpenoid biotransformation is actively researched, specific studies focusing on the microbial biotransformation of this compound itself were not detailed in the available literature. However, its role as an aglycone in the biosynthesis of glycosylated derivatives like esculentosides suggests that it is subject to further enzymatic modifications within biological systems, which could be explored in biotransformation contexts.

Chemical Synthesis and Derivatization

Total Synthesis Approaches

A total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, has not been reported for Jaligonic acid in accessible scientific literature. The structural complexity typical of natural products often presents significant challenges to total synthesis, and it is possible that a synthetic route for this compound has not yet been developed or published.

Semi-synthetic Modifications and Analog Generation

Similarly, information regarding the semi-synthetic modification of this compound to generate analogs is not available in the public domain. Such modifications, which involve chemically altering the natural product to explore structure-activity relationships or improve properties, have not been described.

Glycosylation and Esterification Reactions

There are no specific examples or detailed research findings on the glycosylation or esterification of this compound. While these are common chemical reactions used to modify natural products, their application to this compound has not been documented in the reviewed sources.

Due to the lack of available data, a detailed discussion and data tables concerning the chemical synthesis and derivatization of this compound cannot be provided at this time. Further research and publication in the field are required to elucidate the synthetic chemistry of this compound.

Structure Activity Relationships Sar of Jaligonic Acid and Its Derivatives

Impact of Aglycone Modifications on Biological Activity

The aglycone, or the non-sugar portion of a saponin (B1150181), plays a fundamental role in determining the biological activity of triterpenoid (B12794562) derivatives. Jaligonic acid itself serves as a sapogenin, and modifications to its core oleanane (B1240867) structure significantly influence its pharmacological profile. One notable derivative is phytolaccagenin (B1677769) (PubChem CID: 21594228), which is a 30-methyl ester of this compound. ncats.ioresearchgate.net

Comparative studies have revealed that phytolaccagenin exhibits anti-inflammatory activities that surpass those of esculentoside A (PubChem CID: 125210), a glycosylated derivative, particularly in suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production. ncats.ionih.govbibliotekanauki.pl Furthermore, phytolaccagenin demonstrates a more favorable toxicity profile, characterized by lower hemolytic activity compared to esculentoside A. ncats.iobibliotekanauki.pl This suggests that the presence of the sugar moiety in esculentoside A, while contributing to other biological responses, may diminish certain anti-inflammatory potencies and increase hemolytic effects.

The following table illustrates the comparative anti-inflammatory activity and hemolytic activity between Phytolaccagenin and Esculentoside A:

CompoundTypeAnti-inflammatory Activity (LPS-induced NO production inhibition)Hemolytic Activity
PhytolaccageninAglyconeHigher inhibitory effect ncats.iobibliotekanauki.plLower ncats.iobibliotekanauki.pl
Esculentoside AGlycosylatedLower inhibitory effect ncats.iobibliotekanauki.plHigher ncats.iobibliotekanauki.pl

Role of Glycosylation Patterns on Biological Response

Glycosylation, the covalent attachment of sugar molecules to the aglycone, is a key modification that significantly diversifies the biological activities of this compound derivatives. The esculentosides and phytolaccosides represent a family of triterpenoid saponins (B1172615) where this compound or its 30-methyl ester, phytolaccagenin, serves as the aglycone. These glycosylated compounds exhibit a range of biological responses, including anti-inflammatory, antifungal, and anticancer properties. nih.govresearchgate.net

The structural diversity within this family is characterized by the attachment of mono-, di-, or tri-saccharide units, typically at the C-3 position of the aglycone, and in some cases, with or without an additional glucose residue at the C-28 position. nih.govresearchgate.net For example, esculentoside P is identified as 3-O-beta-D-glucopyranosyl-jaligonic acid, highlighting a single glucose moiety at the C-3 position. This compound has demonstrated anti-inflammatory, antioxidant, and cytotoxic effects. mdpi.com

Correlations between Structural Features and Target Interactions

The biological activities of this compound and its derivatives are mediated through specific interactions with various molecular targets. The distinct structural features of these triterpenoids enable them to engage with key biological pathways.

For instance, esculentoside A (EsA), a prominent glycosylated derivative of this compound, is recognized for its potent anti-inflammatory and anticancer effects. nih.gov Research indicates that EsA exerts its anti-inflammatory action by selectively inhibiting cyclooxygenase-2 (COX-2), a crucial enzyme in inflammatory processes. informaticsjournals.co.in Furthermore, EsA has been shown to suppress inflammatory responses by inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. informaticsjournals.co.in Beyond inflammation, EsA also functions as an activator of nuclear factor erythroid 2-related factor 2 (Nrf-2), thereby modulating the oxidative stress pathway. nih.gov

Another significant derivative, esculentoside H (EsH) (PubChem CID: 3035624), demonstrates anti-tumor activity. Its mechanism involves suppressing colon cancer cell migration through the blockage of JNK1/2 and NF-κB signaling-mediated matrix metalloproteinases-9 (MMP-9) expression. informaticsjournals.co.in EsH's anti-tumor effects are also linked to its capacity to influence TNF release. informaticsjournals.co.in

The following table summarizes the key molecular targets and mechanisms of action for selected this compound derivatives:

CompoundPubChem CIDPrimary Biological ActivityKey Molecular Targets/Mechanisms
This compound99610Anti-inflammatory, Antioxidant, Cytotoxic mdpi.comresearchgate.net(Core structure for derivatives)
Esculentoside A125210Anti-inflammatory, Anticancer nih.govSelective COX-2 inhibition; Suppression of NF-κB and MAPK signaling pathways; Nrf-2 activation nih.govinformaticsjournals.co.in
Esculentoside B441939Cytotoxic, Antifungal bibliotekanauki.plinformaticsjournals.co.inProposed targets: Casein Kinase 2 (CK2), High-Mobility Group Box 1 (HMGB1) nih.gov; Inhibits inflammatory response informaticsjournals.co.in
Esculentoside H3035624Anti-tumor informaticsjournals.co.inBlockage of JNK1/2 and NF-κB signaling-mediated MMP-9 expression; Related to TNF release informaticsjournals.co.in
Phytolaccagenin21594228Anti-inflammatory, Antifungal ncats.ioHigher inhibitory effects on LPS-induced NO production compared to Esculentoside A ncats.iobibliotekanauki.pl; Antifungal activity against Candida albicans and Cryptococcus neoformans ncats.io

Preclinical Pharmacological Investigations: Mechanistic Insights

In Vitro Cellular and Molecular Mechanisms

In vitro studies using cell cultures are instrumental in dissecting the specific cellular and molecular pathways modulated by jaligonic acid and its derivatives. These studies have revealed a multi-targeted mechanism of action.

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

This compound and its related compounds, such as esculentosides which are glycosylated forms of this compound, have demonstrated significant anti-inflammatory properties. dcmhi.com.cn A key mechanism is the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govecrjournal.com

Derivatives of this compound have been shown to inhibit the activation of the NF-κB signaling pathway. researchgate.net This inhibition can occur through various means, including preventing the degradation of its inhibitory protein, IκBα, which in turn blocks the nuclear translocation of NF-κB. ui.ac.id By suppressing NF-κB activation, these compounds can downregulate the expression of inflammatory mediators. nih.gov

Furthermore, esculentic acid, a related sapogenin, has been shown to reduce the expression of COX-2 proteins. dcmhi.com.cn COX-2 is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are key players in the inflammatory response. nih.gov The ability of this compound derivatives to modulate both the NF-κB and COX-2 pathways highlights their potential as potent anti-inflammatory agents. researchgate.netdcmhi.com.cn

Impact on Cell Proliferation and Apoptosis

This compound and its derivatives have exhibited notable effects on cell proliferation and apoptosis (programmed cell death), particularly in the context of cancer research. researchgate.net Studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines. mdpi.com This anti-proliferative effect is often linked to the induction of apoptosis.

The apoptotic process can be triggered through multiple pathways. Research suggests that compounds structurally related to this compound can induce apoptosis by modulating the expression of key regulatory proteins. uniroma1.it This includes decreasing the levels of anti-apoptotic proteins and increasing the levels of pro-apoptotic proteins. uniroma1.it For instance, some triterpenoid (B12794562) acids have been found to suppress neuronal mitochondrial apoptotic processes by inhibiting caspase-3 and PARP fragmentation, decreasing the pro-apoptotic Bax protein, and increasing the anti-apoptotic Bcl-xL protein. mdpi.com

The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of this compound derivatives to promote this process underscores their potential as anticancer agents.

Interaction with Specific Enzymes and Proteins (e.g., CK2, HMGB1)

Molecular investigations have identified specific enzymes and proteins as potential targets for this compound derivatives. Among these are casein kinase 2 (CK2) and high-mobility group box 1 (HMGB1) protein. researchgate.netresearchgate.net

CK2 is a protein kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. Esculentoside A, a derivative of this compound, has been identified as a potential inhibitor of CK2. researchgate.net

HMGB1 is a protein that, when released from cells, acts as a pro-inflammatory cytokine. nih.gov Glycyrrhizin, a structurally similar saponin (B1150181), is known to bind directly to HMGB1 and inhibit its inflammatory activities. researchgate.netnih.gov Based on molecular modeling and structural analogies, it is proposed that esculentosides derived from this compound may also target HMGB1, thereby contributing to their anti-inflammatory effects. researchgate.netresearchgate.net

Antioxidant Effects (cellular level)

This compound and related compounds have demonstrated antioxidant properties at the cellular level. ksabc.kr Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases.

Phenolic compounds, often found in plants alongside saponins (B1172615) like this compound, are well-known for their antioxidant capabilities. mdpi.com These compounds can neutralize free radicals, reduce oxidative stress, and protect cells from damage. mdpi.com The antioxidant effects of this compound may contribute to its other pharmacological activities, as oxidative stress is often linked to inflammation and cell damage.

Antifungal Mechanisms (cellular level)

This compound and its derivatives exhibit antifungal activity through mechanisms that target the fungal cell. researchgate.netresearchgate.net The primary mode of action appears to involve the disruption of the fungal cell membrane. researchgate.net

A key component of the fungal cell membrane is ergosterol. Some antifungal agents work by binding to ergosterol, leading to the formation of pores and subsequent leakage of cellular contents. frontiersin.orgplos.org Another mechanism involves the inhibition of the synthesis of essential components of the fungal cell wall, such as β-glucan. researchgate.netnih.gov By disrupting the integrity of the cell membrane or cell wall, this compound derivatives can effectively inhibit fungal growth. researchgate.net

In Vivo Preclinical Models (Animal Studies)

Animal studies have corroborated the anti-inflammatory and anticancer effects of esculentosides, which are derived from this compound. dcmhi.com.cnresearchgate.net These in vivo models allow researchers to observe the systemic effects of the compounds, providing a more comprehensive understanding of their therapeutic potential. researchgate.net The use of various animal models is a standard and necessary step in preclinical research to bridge the gap between laboratory findings and clinical applications. ijpras.compharmaron.com

Table of In Vitro Mechanistic Insights for this compound and its Derivatives

Mechanism Pathway/Target Observed Effect Reference
Anti-inflammatory NF-κBInhibition of activation, reduced expression of pro-inflammatory cytokines. researchgate.netui.ac.id
COX-2Reduced protein expression. dcmhi.com.cnresearchgate.netdcmhi.com.cn
Anticancer Cell ProliferationInhibition of cancer cell growth. mdpi.com
ApoptosisInduction of programmed cell death in cancer cells. researchgate.net
Enzyme/Protein Interaction CK2Potential inhibition. researchgate.net
HMGB1Proposed binding and inhibition of inflammatory activity. researchgate.netresearchgate.net
Antioxidant Cellular LevelReduction of oxidative stress. ksabc.kr
Antifungal Cell Membrane/WallDisruption of integrity, inhibition of essential component synthesis. researchgate.net

Assessment in Disease Models (e.g., inflammation, cancer models)

While direct preclinical studies on this compound are limited, research on its derivatives, particularly the triterpenoid saponin Esculentoside A (EsA), for which this compound is the sapogenin core, provides significant insights into its potential therapeutic activities. The biological effects observed for EsA are often attributed to the foundational structure of this compound.

Anti-inflammatory Activity:

Esculentoside A has demonstrated potent anti-inflammatory effects in various preclinical models. These studies highlight its potential to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. In a mouse model of acute liver injury induced by carbon tetrachloride (CCl4) and galactosamine/lipopolysaccharide (GalN/LPS), EsA treatment significantly attenuated liver damage. plos.org This protective effect was associated with the inhibition of inflammatory responses and oxidative stress. plos.org Specifically, EsA reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. plos.orgchemfaces.com The underlying mechanism is believed to involve the suppression of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. medchemexpress.comnih.gov

In a mouse model of Alzheimer's disease, where neuroinflammation is a key pathological feature, intraperitoneal administration of EsA attenuated memory deficits. nih.gov This was accompanied by a decrease in pro-inflammatory factors and the activation of microglia and astrocytes in the hippocampus. nih.gov Furthermore, in a rat model of ulcerative colitis, EsA improved intestinal motility and suppressed the inflammatory response. researchgate.net

Disease ModelPreclinical SpeciesKey FindingsMechanistic Insights
Acute Liver Injury (CCl4 and GalN/LPS-induced)MiceReduced liver histopathological damage; Decreased serum AST and ALT levels. plos.orgInhibited production of TNF-α, IL-1β, and IL-6; Suppressed NF-κB and ERK signaling pathways. plos.org
Lupus NephritisMice (BXSB)Alleviated renal damage. medchemexpress.comModulated inflammatory cytokines; Inhibited renal cell proliferation and induced apoptosis. medchemexpress.com
Lipopolysaccharide (LPS)-induced Systemic InflammationMiceDose-dependently decreased serum levels of TNF, IL-1, and IL-6. medchemexpress.comInhibition of pro-inflammatory cytokine production. medchemexpress.com
Neuroinflammation (Aβ(1-42)-induced Alzheimer's disease model)MiceAttenuated memory deficits; Decreased microglia and astrocyte activation. nih.govDown-regulated phosphorylation of ERK, JNK, and p38 MAPKs. nih.gov
Ulcerative Colitis (DSS-induced)RatsImproved histological score of colitis; Inhibited inflammatory response. researchgate.netReduced levels of IL-6 and TNF-α; Modulated H2S/CSE and NO/nNOS systems. researchgate.net

Anticancer Activity:

Direct assessment of this compound's anticancer potential is sparse but indicative. A study evaluating several metabolites from Phytolacca acinosa reported that this compound, along with its derivatives, was tested for cytotoxicity against three human cancer cell lines: human leukemia (HL-60), human hepatocellular carcinoma (BEL-7402), and human liver cancer (HepG2.2.1.5), although specific IC50 values for this compound were not detailed in the available abstracts.

More extensive research has been conducted on Esculentoside A. In human colorectal cancer cells, EsA was found to inhibit proliferation, colony formation, migration, and invasion. nih.govresearchgate.net The antiproliferative effect was associated with the induction of G0/G1 cell cycle arrest. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for EsA against various colorectal cancer cell lines ranged from 16 to 24 μM. nih.gov Similarly, EsA has been shown to halt the growth of human breast cancer cells by targeting the IL-6/STAT3 signaling cascade. nih.gov

Cancer ModelCell Lines/SpeciesKey FindingsMechanistic Insights
Human Colorectal CancerHT-29, and other colorectal cancer cellsInhibited proliferation with IC50 values ranging from 16 to 24 μM; Inhibited colony formation, migration, and invasion. nih.govresearchgate.netInduced G0/G1 cell cycle arrest. nih.govresearchgate.net
Human Breast CancerNot specified in abstractHalted the growth of breast cancer cells. nih.govBlocked the IL-6/STAT3 signaling cascade. nih.gov
Human Leukemia, Hepatocellular Carcinoma, Liver CancerHL-60, BEL-7402, HepG2.2.1.5Evaluated for cytotoxicity.Data on specific activity of this compound not detailed in abstracts.

Pharmacokinetic Profiling in Preclinical Species (absorption, distribution, metabolism, excretion, excluding human data)

There is currently no publicly available information regarding the pharmacokinetic profile of this compound in preclinical species. However, studies on its glycoside derivative, Esculentoside A, offer some insights into how a closely related compound is absorbed, distributed, metabolized, and excreted. It is important to note that the glycosylation of this compound to form EsA significantly alters its physicochemical properties, which in turn affects its pharmacokinetic behavior.

A study in dogs investigated the pharmacokinetics of EsA following intravenous administration. The results provided foundational data for its preclinical development. researchgate.net Another study in rats after intragastric administration of an astragaloside-IV, a different triterpenoid saponin, showed a Cmax of 134.73 ± 39.86 ng/mL, a Tmax of 1.5 h, and an elimination half-life (t1/2) of 5.45 ± 0.39 h, which can provide a general reference for saponin pharmacokinetics. researchgate.net It is generally observed that the oral bioavailability of saponin glycones is lower compared to their aglycone forms.

CompoundPreclinical SpeciesRoute of AdministrationPharmacokinetic Parameters
This compoundNot availableNot availableNo data available from the conducted searches.
Esculentoside ADogsIntravenousPharmacokinetic study conducted, but specific parameters like Cmax, Tmax, t1/2, and AUC are not detailed in the available abstract. researchgate.net

Target Identification and Pathway Analysis

Identification of Direct Molecular Targets

Direct molecular target identification for Jaligonic acid itself is not extensively documented in current literature. However, research into its prominent derivative, Esculentoside A, has identified several potential protein targets. Given that this compound forms the structural backbone of these compounds, it is plausible that it contributes to or shares these molecular interactions.

Potential molecular targets for Esculentoside A/B, and by extension potentially this compound, include enzymes and proteins central to inflammatory and cell signaling processes. nih.govresearchgate.netresearchgate.net These include:

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). EsA has been shown to have selective inhibitory activity against COX-2. medchemexpress.comchemfaces.commedchemexpress.com

Casein Kinase 2 (CK2): A protein kinase involved in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its inhibition is a target for anticancer therapies. nih.govresearchgate.net

High-Mobility Group Box 1 (HMGB1): A nuclear protein that can act as a damage-associated molecular pattern (DAMP) when released into the extracellular space, promoting inflammation. The targeting of HMGB1 by EsA is suggested through molecular modeling and its structural similarity to other known HMGB1 inhibitors. researchgate.netresearchgate.net

A patent application has also noted this compound in association with an "apoptosis inducing protein," further suggesting its involvement in programmed cell death pathways, although the specific protein was not named. googleapis.com

Table 1: Potential Molecular Targets Associated with this compound Derivatives

Target ProteinFunctionImplication of Interaction
Cyclooxygenase-2 (COX-2)Catalyzes the formation of prostaglandins from arachidonic acid, promoting inflammation.Inhibition leads to anti-inflammatory effects. chemfaces.com
Casein Kinase 2 (CK2)Serine/threonine kinase that regulates cell cycle, DNA repair, and apoptosis.Inhibition can promote apoptosis and halt cell proliferation in cancer cells. nih.gov
High-Mobility Group Box 1 (HMGB1)Acts as a pro-inflammatory cytokine when released from the cell, signaling tissue damage.Inhibition or sequestration prevents the amplification of the inflammatory response. researchgate.netresearchgate.net

Elucidation of Downstream Signaling Cascades

The interaction of this compound's derivatives with their molecular targets initiates a cascade of downstream signaling events that are crucial for their therapeutic effects. The modulation of these pathways, particularly those involved in inflammation and cell survival, is a key aspect of their mechanism of action.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway The NF-κB pathway is a cornerstone of the inflammatory response. amegroups.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like those initiated by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including cytokines and COX-2. researchgate.net Esculentoside A has been shown to suppress inflammatory responses by inhibiting the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB. chemfaces.comresearchgate.net This action effectively shuts down the production of numerous inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway The MAPK family, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.org These pathways are often activated by cellular stress and inflammatory stimuli. frontiersin.org Studies on Esculentoside A demonstrate that it can suppress the phosphorylation of p38 and ERK in response to inflammatory triggers like lipopolysaccharide (LPS). chemfaces.com By inhibiting MAPK activation, this compound derivatives can curtail the cellular stress response and inflammation.

PI3K/Akt Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and growth while inhibiting apoptosis. genome.jpmdpi.com Dysregulation of this pathway is common in cancer. While direct modulation by this compound is not fully confirmed, many triterpenoid (B12794562) saponins (B1172615) are known to exert their effects by modulating PI3K/Akt signaling. mdpi.com For instance, other natural compounds inhibit this pathway to induce apoptosis in cancer cells. banglajol.info Given its pro-apoptotic effects, investigating the influence of this compound on the PI3K/Akt pathway is a logical next step.

Apoptosis Pathways Esculentoside A has been found to induce apoptosis in cancer cells. nih.gov This is achieved by modulating key proteins in the intrinsic apoptosis pathway. Research shows EsA treatment can up-regulate pro-apoptotic proteins like Bax and cleaved caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a caspase cascade that results in cell death. bosterbio.comthermofisher.com Furthermore, EsA has been shown to affect genes involved in p53 activation, a tumor suppressor that can trigger apoptosis. chemfaces.com

IL-6/STAT3 Signaling Pathway In the context of cancer stem cells, which thrive in inflammatory microenvironments, the IL-6/STAT3 pathway is crucial for survival and maintenance of "stemness." nih.gov Esculentoside A has been found to inhibit the growth of breast cancer stem cells by blocking this pathway, leading to reduced expression of stemness proteins (like Sox2 and Oct4) and the induction of apoptosis. nih.gov

Table 2: Key Signaling Pathways Modulated by this compound Derivatives

Signaling PathwayKey ComponentsBiological RoleEffect of Modulation
NF-κB PathwayIκB, NF-κB (p65/p50)Inflammation, cell survival, immunityInhibition leads to decreased production of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2). chemfaces.comresearchgate.net
MAPK PathwaysERK, JNK, p38Stress response, cell proliferation, apoptosis, inflammationInhibition of ERK and p38 phosphorylation dampens the inflammatory response. chemfaces.comfrontiersin.org
Apoptosis PathwayCaspases, Bcl-2 family (Bax, Bcl-2), p53Programmed cell deathUpregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) induces cell death in cancer cells. nih.gov
IL-6/STAT3 PathwayIL-6, STAT3Cell survival, proliferation, inflammation, cancer stem cell maintenanceInhibition blocks cancer stem cell growth and promotes apoptosis. nih.gov
PI3K/Akt PathwayPI3K, Akt, mTORCell growth, proliferation, survivalInhibition is a common mechanism for anticancer agents to induce apoptosis. mdpi.comijbs.com

Systems Pharmacology and Network Analysis Approaches

To fully comprehend the complex biological effects of a compound like this compound, which likely interacts with multiple targets, modern analytical approaches are required. Systems pharmacology and network analysis offer a holistic view of drug action, moving beyond the "one drug, one target" paradigm. semanticscholar.org

Systems Pharmacology Systems pharmacology integrates quantitative data about a drug's interactions with multiple targets to understand its effects on the entire biological system. mdpi.com This approach is particularly useful for analyzing traditional medicines and natural products, which often contain multiple active compounds that act synergistically on various pathways. semanticscholar.orgnih.gov For triterpenoid saponins, systems pharmacology combined with metabolomics has been used to identify potential therapeutic targets and clarify mechanisms related to vascular injury by showing how the compounds modulate the PI3K/AKT signaling pathway. mdpi.com

Network Analysis Network pharmacology is a key method within systems pharmacology that uses bioinformatics to construct and analyze complex interaction networks. nih.gov These networks typically connect drugs, protein targets, and diseases.

Network Construction: A common approach involves identifying the potential protein targets of a compound (or a group of related compounds) from databases or experimental data. These targets are then used to build a protein-protein interaction (PPI) network, which maps the complex interplay between these proteins. semanticscholar.org

Topological Analysis: Once a network is built, its structure (topology) can be analyzed to identify key nodes. "Hub" proteins, for example, are highly connected nodes that often represent critical control points in signaling pathways. Targeting these hubs can have a significant impact on the entire network. researchgate.net

Functional Enrichment: The identified targets and their interacting partners can be subjected to pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases). This reveals which signaling or metabolic pathways are most significantly affected by the compound, providing a mechanistic explanation for its observed biological activities. nih.gov

While a specific network pharmacology study for this compound has not been published, this methodology has been successfully applied to other triterpene saponins to predict their mechanisms in treating complex diseases like neurodegeneration and cancer. nih.govresearchgate.net Such an approach for this compound could illuminate how its interactions with targets like COX-2 and CK2 ripple through the cellular machinery to produce its potent anti-inflammatory and anticancer effects.

Table 3: Methodologies in Systems and Network Pharmacology

MethodologyDescriptionApplication for this compound
Network Pharmacology Construction and analysis of "drug-target-disease" networks to predict mechanisms of action and identify key targets. semanticscholar.orgnih.govCould predict novel targets and pathways for this compound and explain the synergy of its various biological activities.
Protein-Protein Interaction (PPI) Network Analysis Maps the interactions among the protein targets of a compound to understand their functional relationships and identify critical "hub" proteins.Would reveal how the known targets of this compound's derivatives (COX-2, CK2, HMGB1) are functionally interconnected.
Pathway Enrichment Analysis Statistical method to identify which biological pathways are over-represented within a set of genes or proteins.Could confirm the central role of the NF-κB, MAPK, and apoptosis pathways and potentially identify other modulated pathways. nih.gov
Molecular Docking A computational simulation that predicts the preferred binding orientation of a molecule to a target protein.Can be used to validate predicted interactions between this compound and its putative targets at a molecular level. mdpi.com

Future Directions and Research Gaps

Unexplored Biological Activities and Mechanisms

While initial studies have hinted at the cytotoxic and anti-inflammatory properties of jaligonic acid, a vast landscape of its potential biological activities remains uncharted. frontiersin.orgnih.gov Much of the existing research has been conducted on crude plant extracts or mixtures of compounds, making it difficult to attribute specific effects solely to this compound. frontiersin.orgresearchgate.net

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Systematic screening of pure this compound against a wide array of biological targets is necessary. This includes, but is not limited to, its potential antiviral, antibacterial, antifungal, and antiparasitic activities. researchgate.net

Mechanism of Action Studies: For the already identified cytotoxic and anti-inflammatory effects, the underlying molecular mechanisms are not well understood. nih.gov Investigations into its effects on specific signaling pathways, enzyme activities, and gene expression are crucial. For instance, while related compounds have been studied for their effects on cyclooxygenase-2 (COX-2) and casein kinase 2 (CK2), the specific interactions of this compound with these and other targets need to be determined. nih.gov

In Vivo Efficacy: To date, much of the research has been confined to in vitro cell-based assays. frontiersin.orgnih.gov There is a pressing need to move towards in vivo studies using animal models to validate the in vitro findings and to understand the compound's pharmacokinetics and pharmacodynamics. frontiersin.orgnih.gov

Opportunities for Synthetic Biology and Biotechnological Production

Currently, this compound is obtained through extraction from plant sources, primarily Phytolacca acinosa and Phytolacca americana. researchgate.netnih.gov This method of production can be inefficient and is dependent on geographical and seasonal variations of the plant. Synthetic biology and biotechnology offer promising alternatives for sustainable and scalable production.

Key opportunities in this area include:

Metabolic Engineering of Microorganisms: The biosynthetic pathway of this compound could be elucidated and engineered into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. illinois.eduhudsonlabautomation.com These microorganisms are well-established "cell factories" for the production of various chemicals and pharmaceuticals, offering advantages such as rapid growth and simplified scale-up processes. hudsonlabautomation.com

Development of Cell-Free Biosynthesis Systems: As an alternative to whole-cell fermentation, cell-free systems utilizing the necessary enzymes for this compound synthesis could be developed. This approach can offer higher product yields and purity by eliminating competing metabolic pathways.

Optimization of Fermentation Processes: For microbial production, extensive research will be needed to optimize fermentation conditions, including media composition, temperature, and aeration, to maximize the yield of this compound. nih.govnih.gov

Advanced Preclinical Model Development

To bridge the gap between basic research and potential clinical applications, the use of advanced preclinical models is essential. Traditional 2D cell cultures and animal models often fail to accurately replicate the complexity of human diseases. insphero.com

Future preclinical research on this compound should incorporate:

3D Organoid and Spheroid Cultures: Three-dimensional cell culture systems, such as organoids and spheroids, can better mimic the in vivo microenvironment of tissues and tumors. insphero.com Testing the efficacy of this compound on these models could provide more predictive data on its anti-cancer potential.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard in preclinical cancer research. nih.gov Evaluating this compound in a panel of PDX models representing different cancer types and subtypes would offer valuable insights into its potential for personalized medicine.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific types of cancer that more closely resemble human disease could be employed to study the efficacy and mechanism of action of this compound in a more clinically relevant context. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational approaches can significantly accelerate the drug discovery and development process by providing insights into the molecular interactions of a compound.

For this compound, these methods can be applied to:

Target Identification and Validation: Molecular docking and simulation studies can be used to screen large libraries of biological targets to identify potential binding partners of this compound. This can help in hypothesizing its mechanism of action. For instance, molecular modeling has been used to suggest that related saponins (B1172615) may target the high-mobility group box 1 (HMGB1) protein. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can be employed to understand how the chemical structure of this compound relates to its biological activity. frontiersin.orgnih.gov This knowledge can then be used to design and synthesize novel analogs with improved potency and selectivity.

Prediction of ADME Properties: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, helping to identify potential liabilities early in the drug development process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.